molecular formula C21H34O2 B045001 Allopregnan-20alpha-ol-3-one CAS No. 516-59-6

Allopregnan-20alpha-ol-3-one

Cat. No.: B045001
CAS No.: 516-59-6
M. Wt: 318.5 g/mol
InChI Key: DYVGYXXLXQESJE-SKLBOBKVSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Allopregnan-20alpha-ol-3-one is involved in several biochemical reactions. It is a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, a neurotransmitter, on these receptors, thereby influencing the biochemical reactions in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GABA A receptors . By acting as a positive allosteric modulator, it enhances the effect of GABA on these receptors. This can lead to changes in gene expression and influence various cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with GABA A receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with GABA A receptors

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve its interaction with GABA A receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnan-20alpha-ol-3-one can be synthesized from progesterone through a series of reduction and hydroxylation reactionsCommon reagents used in these reactions include sodium borohydride for reduction and various hydroxylating agents .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts to achieve the necessary stereochemistry. Enzymatic reduction and hydroxylation are preferred due to their high selectivity and efficiency. The use of microbial fermentation processes is also common, where specific strains of bacteria or fungi are employed to convert progesterone to this compound .

Chemical Reactions Analysis

Types of Reactions

Allopregnan-20alpha-ol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Allopregnan-20alpha-ol-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Allopregnanolone: Another neurosteroid with similar effects on the GABA receptor.

    Pregnanolone: A metabolite of progesterone with similar neuroactive properties.

    Brexanolone: A synthetic analog of allopregnanolone used in the treatment of postpartum depression.

Uniqueness

Allopregnan-20alpha-ol-3-one is unique due to its specific stereochemistry and potent effects on the GABA receptor. Its ability to modulate neuronal activity makes it a valuable compound in neuropharmacology research. Compared to similar compounds, it has distinct pharmacokinetic and pharmacodynamic properties that contribute to its unique therapeutic potential.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGYXXLXQESJE-SKLBOBKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965923
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516-59-6
Record name 5α-Pregnan-20α-ol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopregnan-20alpha-ol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Hydroxypregnan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00965923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOPREGNAN-20.ALPHA.-OL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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